8-ショウガオール

概要

説明

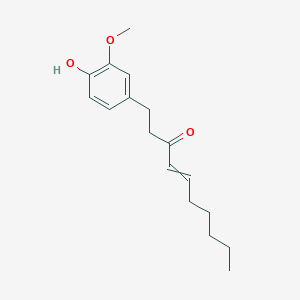

8-ショウガオールは、ショウガ(Zingiber officinale)に含まれる生物活性化合物です。これは、辛味で知られるフェノール化合物の一種であり、ショウガの乾燥過程におけるジンゲロールの脱水によって生成されます。この化合物は、抗炎症作用、抗酸化作用、抗がん作用など、さまざまな薬理作用で知られています。

2. 製法

合成経路と反応条件: 8-ショウガオールの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、8-ジンゲロールの脱水です。このプロセスは通常、8-ジンゲロールから水分子を除去するために、塩酸や硫酸などの酸性条件を必要とし、その結果、8-ショウガオールが生成されます。

工業的生産方法: 工業的環境では、8-ショウガオールは、通常、ショウガを高温で乾燥させることによって生成されます。脱水プロセスは、ジンゲロールをショウガオールに変換します。この方法は、その単純さと費用対効果が理由で好まれています。乾燥したショウガは、8-ショウガオールを分離するために、エタノールやメタノールなどの溶媒を使用して抽出されます。

反応の種類:

酸化: -ショウガオールは酸化反応を起こすことができ、さまざまな酸化誘導体を生成します。

還元: これは、-ジンゲロールを形成するために還元できます。

置換: -ショウガオールは、官能基が他の基で置換される置換反応に関与できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 望ましい置換反応に応じて、さまざまな触媒と溶媒を使用できます。

主要な生成物:

酸化: -ショウガオールの酸化誘導体。

還元: -ジンゲロール。

置換: 使用した試薬に応じて、さまざまな置換されたショウガオール誘導体。

4. 科学研究の応用

化学: これは、フェノール化合物の化学的挙動を研究するためのモデル化合物として使用されます。

生物学: 研究により、-ショウガオールは有意な抗炎症作用と抗酸化作用を示すことが示されており、生物学的研究の対象となっています。

医学: 抗がん作用のため、-ショウガオールはがん治療における潜在的な使用について調査されています。これは、さまざまながん細胞株の増殖を阻害する有望な結果を示しています。

産業: -ショウガオールは、その辛味のために、食品業界で香味剤として使用されます。また、抗酸化作用のために、化粧品業界でも使用されています。

科学的研究の応用

Introduction to 8-Shogaol

8-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), has garnered significant attention in scientific research due to its diverse pharmacological properties. It is one of the shogaols, which are formed through the dehydration of gingerols during the drying process of ginger. This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a promising candidate for therapeutic applications.

Antioxidant Activity

8-Shogaol has been shown to possess substantial antioxidant properties. Research indicates that it can scavenge free radicals and enhance the antioxidant defense system in cells. A study demonstrated that different drying methods of ginger significantly influenced the levels of shogaols, including 8-shogaol, which in turn affected the antioxidant capacity of ginger extracts .

Anti-Inflammatory Effects

The anti-inflammatory potential of 8-shogaol has been extensively studied. It has been found to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In particular, 8-shogaol targets the TRPV1 receptor, which plays a crucial role in pain signaling and inflammation . Clinical trials have suggested that it may alleviate symptoms related to inflammatory conditions.

Anticancer Properties

8-Shogaol exhibits promising anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can enhance the efficacy of radiation therapy in radioresistant gastric cancer models by promoting apoptosis through specific molecular pathways . Additionally, its ability to disrupt microtubule dynamics contributes to its cytotoxic effects on cancer cells .

Pain Management

Research indicates that 8-shogaol can alleviate acute and chronic pain by modulating pain pathways. Its interaction with TRPV1 receptors suggests a mechanism for pain relief, making it a potential candidate for developing analgesic therapies .

Gastroprotective Effects

8-Shogaol has been studied for its gastroprotective properties, particularly in preventing gastric ulcers. It appears to enhance mucosal defense mechanisms and reduce gastric acid secretion, thus providing protection against ulcer formation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of 8-shogaol on human gastric cancer cell lines. The results indicated that treatment with 8-shogaol led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways. This suggests that 8-shogaol could be integrated into treatment regimens for gastric cancer patients.

Case Study 2: Pain Relief in Inflammatory Conditions

In a clinical trial involving patients with chronic pain conditions, administration of 8-shogaol resulted in notable reductions in pain scores compared to placebo groups. This highlights its potential as an alternative or adjunct therapy for managing chronic pain.

Data Table: Summary of Biological Activities

作用機序

8-ショウガオールの作用機序には、いくつかの分子標的と経路が含まれます。

抗炎症作用: -ショウガオールは、核因子-κB(NF-κB)とミトゲン活性化タンパク質キナーゼ(MAPK)の活性化を阻害することにより、炎症性サイトカインとメディエーターの産生を抑制します。

抗酸化作用: これは、フリーラジカルを捕捉し、抗酸化酵素の活性を強化することにより、細胞を酸化ストレスから保護します。

抗がん作用: -ショウガオールは、カスパーゼを活性化し、アポトーシス促進タンパク質の発現を増加させることにより、がん細胞のアポトーシスを誘導します。また、細胞周期の進行を阻害することにより、がん細胞の増殖を阻害します。

生化学分析

Biochemical Properties

8-Shogaol has been found to interact with several enzymes and proteins. It inhibits COX-2, an enzyme involved in inflammation, with an IC50 value of 17.5 μM . It also selectively targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways, thereby reversing inflammation and rheumatoid arthritis .

Cellular Effects

8-Shogaol has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion in THP-1 macrophages . It also has antiplatelet, anticancer, and anti-inflammatory activities .

Molecular Mechanism

8-Shogaol exerts its effects at the molecular level through various mechanisms. It inhibits the activation of caspase-1, a key enzyme in the inflammatory response . It also targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 8-Shogaol change over time in laboratory settings. After hot air drying with variable temperature, contents of 6-, 8-, and 10-gingerols decreased, while contents of 6-, 8-, and 10-shogaol increased .

Metabolic Pathways

8-Shogaol is metabolized through the glucuronidation pathway, with UGT2B7 identified as the main contributor to its glucuronidation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Shogaol can be achieved through several methods. One common method involves the dehydration of 8-Gingerol. This process typically requires acidic conditions, such as the use of hydrochloric acid or sulfuric acid, to facilitate the removal of a water molecule from 8-Gingerol, resulting in the formation of 8-Shogaol.

Industrial Production Methods: In an industrial setting, 8-Shogaol is often produced by drying ginger at high temperatures. The dehydration process converts gingerols to shogaols. This method is preferred due to its simplicity and cost-effectiveness. The dried ginger is then extracted using solvents like ethanol or methanol to isolate 8-Shogaol.

Types of Reactions:

Oxidation: -Shogaol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: It can be reduced to form -Gingerol.

Substitution: -Shogaol can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various catalysts and solvents can be used depending on the desired substitution reaction.

Major Products:

Oxidation: Oxidized derivatives of -Shogaol.

Reduction: -Gingerol.

Substitution: Various substituted shogaol derivatives depending on the reagents used.

類似化合物との比較

生物活性

8-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), is recognized for its significant biological activities, particularly in anti-inflammatory and anticancer effects. It is a dehydration product of gingerols, specifically formed during the drying process of ginger rhizomes. This article provides a comprehensive overview of the biological activities of 8-shogaol, supported by research findings, case studies, and data tables.

8-Shogaol is characterized by its unique chemical structure, which includes a Michael acceptor moiety that enhances its reactivity with nucleophiles. This structural feature is crucial for its biological activity, particularly in inhibiting inflammatory pathways and cancer cell proliferation.

Anti-Inflammatory Activity

8-Shogaol exhibits potent anti-inflammatory properties, which have been substantiated by various studies:

- Mechanism of Action : 8-Shogaol has been shown to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It affects key signaling pathways including NF-kB and MAPK, leading to decreased production of inflammatory cytokines like TNF-α and IL-6 .

- In Vitro Studies : In human monocytic U937 cells, 8-shogaol effectively reduced the mRNA levels of COX-2, indicating its role as a potent inhibitor of PGE2 production . In RAW 264.7 macrophages stimulated with LPS, it significantly suppressed the activation of NF-kB and reduced the secretion of inflammatory mediators .

- In Vivo Studies : Research indicates that 8-shogaol can inhibit leukocyte infiltration in inflamed tissues and reduce edema in animal models . These findings suggest its potential therapeutic application in inflammatory diseases.

Anticancer Activity

The anticancer properties of 8-shogaol have been explored in several studies:

- Cell Proliferation Inhibition : Studies demonstrate that 8-shogaol can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A notable study showed that treatment with 8-shogaol resulted in significant tumor growth inhibition in xenograft models. The compound was found to downregulate oncogenic signaling pathways while upregulating tumor suppressor genes .

Antimicrobial Activity

8-Shogaol has also been studied for its antimicrobial properties:

- Biofilm Inhibition : In a study focusing on Candida albicans, 8-shogaol demonstrated significant inhibition of biofilm formation at concentrations as low as 10 µg/ml. This suggests its potential use in treating fungal infections .

Pharmacokinetics

Understanding the pharmacokinetics of 8-shogaol is crucial for evaluating its therapeutic potential:

- Absorption and Metabolism : After oral administration, 8-shogaol is absorbed and can be detected as glucuronide and sulfate conjugates in the bloodstream. This metabolic pathway is essential for understanding its bioavailability and efficacy in humans .

Comparative Table of Biological Activities

特性

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。